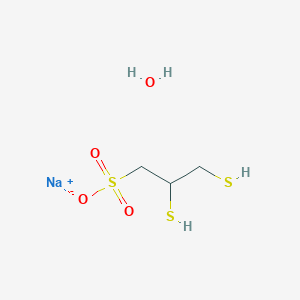

Sodium 2,3-dimercaptopropanesulfonate monohydrate

概要

説明

Sodium 2,3-dimercaptopropanesulfonate monohydrate is a chelating agent primarily used for binding heavy metals. It is known for its ability to form stable complexes with metal ions, facilitating their excretion from the body. This compound is particularly effective in treating heavy metal poisoning, such as arsenic, mercury, and lead .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3-dimercaptopropanesulfonate monohydrate typically involves the following steps:

Reaction of 2-propen-1-ol with carbon disulfide: This reaction produces 2-dithiopropanol.

Reaction of 2-dithiopropanol with sodium hydroxide: This step yields sodium 2,3-dimercaptopropanesulfonate.

Crystallization: The resulting solution is evaporated to obtain the crystalline form of this compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.

Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents that can break disulfide bonds back into thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, oxygen.

Reducing agents: Dithiothreitol, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chelation Therapy for Heavy Metal Poisoning

DMPS has been extensively studied for its efficacy in treating heavy metal toxicity. A significant study demonstrated that DMPS effectively reduced inorganic mercury retention in various animal models. The compound was administered via intraperitoneal injection, showing a marked decrease in mercury levels in the body, particularly in adult rats compared to younger ones .

Table 1: Efficacy of DMPS in Reducing Mercury Retention

| Age Group | Dose (μmol/kg) | Reduction in Mercury Retention (%) |

|---|---|---|

| 2 weeks | 250 | 45 |

| 6 weeks | 250 | 50 |

| 28 weeks | 250 | 60 |

Treatment of Other Toxicities

Research indicates potential applications of DMPS beyond heavy metals. For instance, a study highlighted its use in mitigating effects from hemotoxic snakebites when administered shortly after exposure . This suggests a broader therapeutic role for DMPS in emergency medicine.

Mercury Poisoning in Occupational Exposure

A notable case involved workers exposed to mercurous chloride during the production of skin bleaching lotions. Following DMPS administration, urinary mercury concentrations were significantly lowered, demonstrating its effectiveness as a detoxifying agent .

Stevens-Johnson Syndrome Case

Another case study reported an instance of Stevens-Johnson syndrome in a child undergoing chelation therapy with DMPS. The condition resolved after discontinuation of the drug, indicating the necessity for careful monitoring during treatment .

Safety and Side Effects

While generally considered safe, DMPS can cause side effects such as allergic reactions and gastrointestinal disturbances. The aforementioned case of Stevens-Johnson syndrome underscores the importance of vigilance when administering this compound .

作用機序

The primary mechanism of action of sodium 2,3-dimercaptopropanesulfonate monohydrate involves chelation. The compound’s thiol groups bind to metal ions, forming stable, water-soluble complexes that can be excreted from the body. This process reduces the bioavailability and toxicity of heavy metals. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and excretion .

類似化合物との比較

- Sodium 3-mercapto-1-propanesulfonate

- 2,3-Dimercapto-1-propanol

- Mercaptosuccinic acid

- Sodium 2-mercaptoethanesulfonate

Comparison: Sodium 2,3-dimercaptopropanesulfonate monohydrate is unique due to its dual thiol groups, which provide strong binding affinity for metal ions. Compared to similar compounds, it offers higher stability and efficacy in chelation therapy. For instance, while sodium 3-mercapto-1-propanesulfonate and 2,3-dimercapto-1-propanol also possess thiol groups, they may not form as stable complexes with metal ions as this compound .

生物活性

Sodium 2,3-dimercaptopropanesulfonate monohydrate (DMPS) is a chelating agent widely recognized for its biological activity, particularly in the context of heavy metal detoxification. This article provides a comprehensive overview of its biological mechanisms, applications, and relevant research findings.

Overview of this compound

- Chemical Formula : C₃H₇O₃S₃Na·H₂O

- Molecular Weight : 187.27 g/mol

- CAS Number : 207233-91-8

DMPS is primarily used to bind heavy metals such as arsenic, mercury, and lead, facilitating their excretion from the body. Its efficacy as a chelating agent stems from its sulfhydryl (-SH) groups that have a high affinity for metal ions, forming stable complexes that can be eliminated via renal pathways .

Chelation Process

- Binding to Heavy Metals : DMPS interacts with heavy metal ions through its thiol groups, leading to the formation of stable chelate complexes.

- Excretion : The resultant complexes are excreted in urine, effectively reducing metal toxicity in the body.

- Restoration of Enzymatic Function : By removing toxic metals that disrupt enzymatic activity, DMPS can restore normal cellular functions.

Pharmacokinetics

- Absorption : DMPS is administered orally or intravenously and is well absorbed in the gastrointestinal tract.

- Distribution : It distributes throughout body tissues and binds to heavy metals present in those tissues.

- Metabolism and Excretion : The compound is metabolized in the liver and primarily excreted through the kidneys .

Efficacy in Heavy Metal Poisoning

Numerous studies have demonstrated the effectiveness of DMPS in treating heavy metal poisoning. For example:

- A study comparing DMPS with other chelating agents (DMSA and EDTA) showed that DMPS was superior in reducing mercury levels in rat models .

- In clinical settings, DMPS has been used successfully as an antidote for non-metallic pesticide poisoning, highlighting its versatile applications beyond metal detoxification .

Case Studies

- Heavy Metal Detoxification :

- Detection of Phytochelatins :

Comparative Analysis with Similar Compounds

| Compound Name | Chelation Efficacy | Stability of Complexes | Applications |

|---|---|---|---|

| Sodium 2,3-Dimercaptopropanesulfonate | High | High | Heavy metal detoxification |

| Sodium 3-Mercapto-1-propanesulfonate | Moderate | Moderate | Limited applications |

| 2,3-Dimercapto-1-propanol | Moderate | Low | Research use |

| Mercaptosuccinic Acid | Low | Low | Limited applications |

DMPS stands out due to its dual thiol groups which provide a stronger binding affinity for metal ions compared to other chelators.

Cellular Effects and Biochemical Pathways

DMPS influences various cellular processes:

特性

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na.H2O/c4-9(5,6)2-3(8)1-7;;/h3,7-8H,1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUHNMQFDVIWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046607 | |

| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-91-8 | |

| Record name | Sodium 2,3-dimercapto-1-propanesulfonate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207233918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-dimercaptopropanesulfonate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanesulfonic acid, 2,3-dimercapto-, sodium salt, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH52SRB8Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Sodium 2,3-dimercaptopropanesulfonate monohydrate crucial for detecting unbound Phytochelatin 2 in plant extracts, as highlighted in the research?

A1: The research paper demonstrates that this compound acts as a chelating agent with a high affinity for mercury (Hg). [] This characteristic is essential for detecting unbound Phytochelatin 2 (PC2) in plant extracts.

- Strong Hg binding: this compound effectively sequesters Hg ions from stable Hg-PC complexes (mPC-nHg) present in plant extracts. []

- PC2 release: This sequestration disrupts the equilibrium, causing the release of previously bound PC2. []

- Detection & Quantification: Once freed from the strong Hg binding, PC2 can be detected and quantified using techniques like high-performance liquid chromatography coupled to electrospray tandem mass spectrometry and inductively coupled plasma mass spectrometry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。